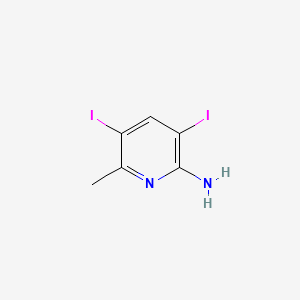

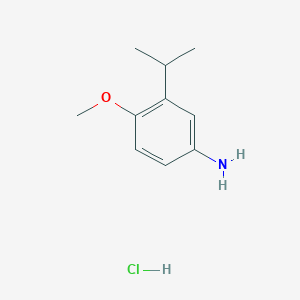

![molecular formula C11H12Cl2N2 B1292689 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride CAS No. 1135207-74-7](/img/structure/B1292689.png)

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

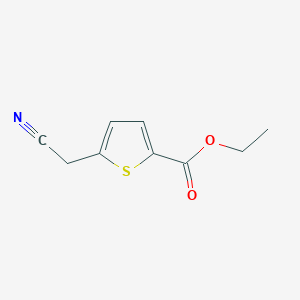

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride is a chemical compound with the empirical formula C11H14Cl2N2O . It is a solid substance .

Molecular Structure Analysis

The SMILES string representation of this compound isClC1=C (C2=CC=C1)NC3=C2CNCC3. [H]Cl. [H]O [H] . The InChI key is QZWSPPVFFIUVHK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 261.15 .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antitumor Agents

This compound has shown potential in the development of antitumor agents. Its structural complexity allows for interactions with various biological targets, potentially inhibiting the growth of cancer cells. Research indicates that derivatives of pyridopyrimidine, which share a similar core structure, have been evaluated for their cytotoxic properties against various human cancer cell lines .

Pharmacology: DHFR Inhibitors

In pharmacology, the compound’s derivatives are explored as dihydrofolate reductase (DHFR) inhibitors. DHFR is a critical enzyme in the thymidine synthesis pathway, and its inhibition can lead to the suppression of cell proliferation, making it a target for anti-cancer drugs .

Biochemistry: Enzyme Inhibition

The biochemical applications of this compound include enzyme inhibition studies. It can be used to study the inhibition mechanisms of enzymes that are structurally similar to DHFR or those involved in cell replication and DNA repair processes .

Materials Science: Organic Semiconductors

In materials science, the compound could be utilized in the synthesis of organic semiconductors. Its heterocyclic structure is beneficial for creating materials with desirable electronic properties for use in organic light-emitting diodes (OLEDs) and solar cells .

Chemical Engineering: Catalyst Development

Chemical engineers might find this compound useful in the development of new catalysts. Its chlorine moiety could be reactive in various catalytic cycles, potentially improving the efficiency of chemical reactions in industrial processes .

Environmental Science: Pollutant Degradation

Lastly, in environmental science, the compound could play a role in the degradation of pollutants. Its structure might interact with harmful organic compounds, aiding in their breakdown and reducing environmental toxicity .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact withPARP-1 and CDK2 receptors, which play crucial roles in DNA repair and cell cycle regulation, respectively.

Mode of Action

Compounds with similar structures have been found to inhibitPARP-1 , a protein involved in DNA repair, and CDK2 , a protein involved in cell cycle regulation. These inhibitors compromise the DNA repair mechanism and alter cell cycle progression, leading to genomic dysfunction and cell death .

Biochemical Pathways

Similar compounds have been found to affect theDNA repair and cell cycle regulation pathways . Inhibition of these pathways can lead to genomic dysfunction and cell death .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have been found to cause significant alterations in cell cycle progression and induce apoptosis within cells .

Action Environment

The degree of lipophilicity of similar compounds, which reflects their affinity for a lipid environment, allows them to diffuse easily into cells .

Propiedades

IUPAC Name |

6-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;/h1-3,13-14H,4-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQZMXLDUKSIOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=C2C=CC=C3Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

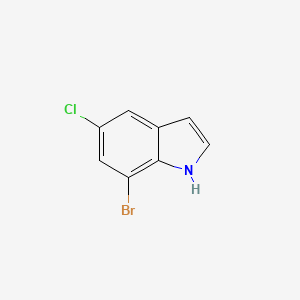

![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)

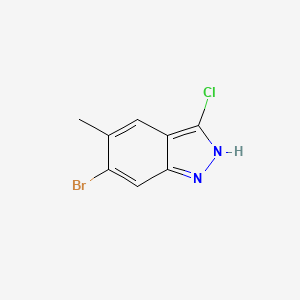

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

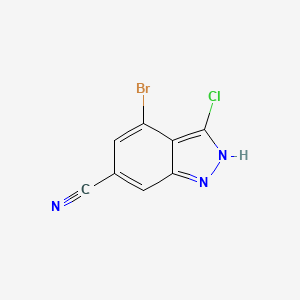

![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)

![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)